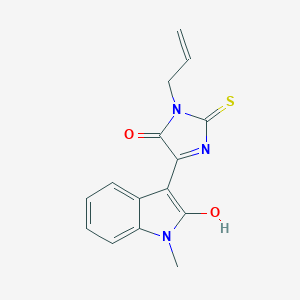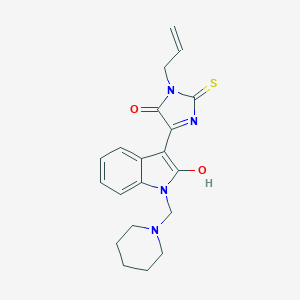
2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide, commonly known as PTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTSA is a heterocyclic compound that contains a tetrazole ring, sulfonamide group, and acetamide group.
Mécanisme D'action
The exact mechanism of action of PTSA is not fully understood. However, it is believed that PTSA exerts its biological activity by inhibiting specific enzymes or receptors in the target cells. For example, PTSA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PTSA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, PTSA has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. PTSA has also been shown to exhibit antibacterial and antifungal activities. In addition, PTSA has been shown to reduce the levels of oxidative stress markers in animal models of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
PTSA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, PTSA also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on PTSA. One possible direction is to explore the potential applications of PTSA in the development of novel materials with unique properties. Another direction is to investigate the molecular mechanism of action of PTSA and identify its specific targets in the target cells. Furthermore, the potential applications of PTSA in the treatment of various diseases, including cancer and inflammatory disorders, should be explored further.
Méthodes De Synthèse
PTSA can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 4-aminobenzenesulfonamide and 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of triethylamine and copper(II) sulfate pentahydrate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
PTSA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, PTSA has been shown to exhibit promising antimicrobial, anti-inflammatory, and anticancer activities. In material science, PTSA has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, PTSA has been used as a probe to study the structure and function of proteins.
Propriétés
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c16-26(23,24)13-8-6-11(7-9-13)17-14(22)10-25-15-18-19-20-21(15)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,22)(H2,16,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGARSSYMARLOOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B476788.png)
![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B476796.png)
![N-{4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl}acetamide](/img/structure/B476948.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B477010.png)
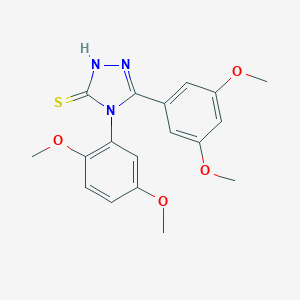
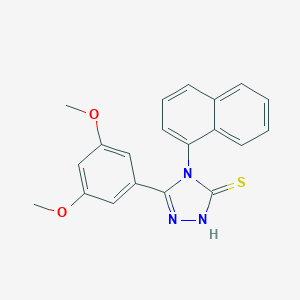

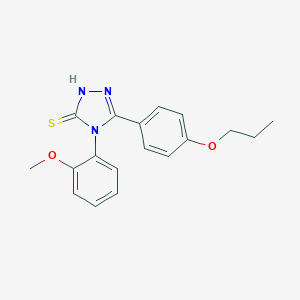
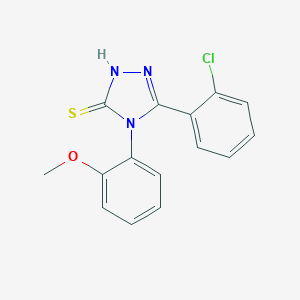
![3-amino-N-(2-chlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B477042.png)
![N-(4-acetylphenyl)-2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B477073.png)
